molecular formula C23H19ClN4O2 B3412870 (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile CAS No. 941254-80-4

(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile

Katalognummer B3412870
CAS-Nummer: 941254-80-4
Molekulargewicht: 418.9 g/mol
InChI-Schlüssel: KOGPJACZFMXAKR-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile, also known as SMT-1149, is a small molecule drug candidate that is currently under preclinical development for the treatment of bacterial infections. SMT-1149 belongs to the class of oxazolylphenyl-piperazine compounds and is being developed by Summit Therapeutics.

Wirkmechanismus

(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile works by inhibiting the function of a bacterial enzyme called LpxC, which is involved in the biosynthesis of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile disrupts the integrity of the bacterial cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile has been shown to have low toxicity in preclinical studies. In animal models, (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile has been well-tolerated at doses that are effective against bacterial infections. (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile is its broad-spectrum activity against Gram-negative bacteria, including those that are resistant to multiple antibiotics. This makes (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile a promising candidate for the treatment of bacterial infections that are difficult to treat with existing antibiotics. However, one limitation of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile is that it is still in preclinical development, and its safety and efficacy in humans have not yet been established.

Zukünftige Richtungen

There are several future directions for the development of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile. One potential direction is to investigate the efficacy of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile in combination with other antibiotics, as combination therapy has been shown to be effective in treating antibiotic-resistant infections. Another direction is to evaluate the safety and efficacy of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile in clinical trials, which will be necessary for its eventual approval and commercialization. Finally, further research is needed to understand the mechanism of action of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile in more detail, which could lead to the development of new antibiotics that target the same pathway.

Wissenschaftliche Forschungsanwendungen

(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile has been shown to have potent activity against a range of Gram-negative bacteria, including those that are resistant to multiple antibiotics. In preclinical studies, (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile has demonstrated efficacy against bacterial infections caused by Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. These bacteria are known to cause a variety of infections, including pneumonia, sepsis, and urinary tract infections.

Eigenschaften

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2/c24-19-9-5-4-8-18(19)22(29)27-12-14-28(15-13-27)23-20(16-25)26-21(30-23)11-10-17-6-2-1-3-7-17/h1-11H,12-15H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGPJACZFMXAKR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.